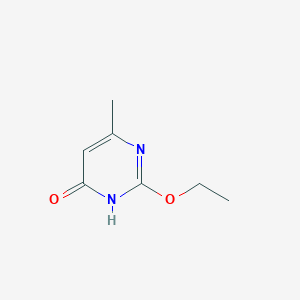

2-Ethoxy-4-hydroxy-6-methylpyrimidine

Description

BenchChem offers high-quality 2-Ethoxy-4-hydroxy-6-methylpyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Ethoxy-4-hydroxy-6-methylpyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-ethoxy-4-methyl-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O2/c1-3-11-7-8-5(2)4-6(10)9-7/h4H,3H2,1-2H3,(H,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIJKVRCNKUAYKK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NC(=CC(=O)N1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40538150 | |

| Record name | 2-Ethoxy-6-methylpyrimidin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40538150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55996-04-8 | |

| Record name | 2-Ethoxy-6-methylpyrimidin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40538150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Synthesis of 2-Ethoxy-4-hydroxy-6-methylpyrimidine: A Technical Guide for Drug Development Professionals

Introduction

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents. Among its vast derivatives, 2-Ethoxy-4-hydroxy-6-methylpyrimidine stands out as a crucial intermediate in the synthesis of various pharmaceuticals. Its unique substitution pattern offers multiple points for further chemical modification, making it a versatile building block in the development of novel drugs. This in-depth technical guide provides a comprehensive overview of the synthesis of 2-Ethoxy-4-hydroxy-6-methylpyrimidine, focusing on the preparation of its key starting materials and the core cyclocondensation reaction. The methodologies presented herein are grounded in established chemical principles and are designed to be both reproducible and scalable.

Strategic Approach to Synthesis: The Retrosynthetic Analysis

The synthesis of 2-Ethoxy-4-hydroxy-6-methylpyrimidine is most efficiently approached through a cyclocondensation reaction. A retrosynthetic analysis reveals that the target pyrimidine ring can be constructed from two key fragments: an N-C-N component and a C-C-C component. For our target molecule, O-ethylisourea serves as the ideal precursor for the 2-ethoxy and the two nitrogen atoms of the pyrimidine ring. The 4-hydroxy and 6-methyl substituents, along with the remaining carbon backbone, are sourced from a β-keto ester, namely ethyl acetoacetate.

Caption: Mechanism of O-Ethylisourea synthesis from cyanamide.

Experimental Protocol: Preparation of O-Ethylisourea Hydrogen Sulfate

This protocol is adapted from established procedures for the synthesis of O-alkylisourea salts. [1] Materials:

-

Cyanamide (98%)

-

Concentrated Sulfuric Acid (98%)

-

Absolute Ethanol

-

Ice bath

Procedure:

-

In a flask equipped with a mechanical stirrer and a dropping funnel, a mixture of concentrated sulfuric acid and absolute ethanol is prepared and cooled to between -10°C and 0°C in an ice-salt bath.

-

Crystalline cyanamide is added portion-wise to the cold acidic ethanol solution while maintaining the temperature below 8°C.

-

After the addition is complete, the reaction mixture is stirred for several hours at low temperature.

-

The crystalline O-ethylisourea hydrogen sulfate precipitates from the solution and is collected by filtration.

-

The collected solid is washed with cold ethanol and dried under vacuum to yield the pure product.

Part 2: Synthesis of 2-Ethoxy-4-hydroxy-6-methylpyrimidine

The core of this synthesis is the base-catalyzed cyclocondensation of O-ethylisourea with ethyl acetoacetate. This reaction is a variation of the classical Pinner synthesis for pyrimidines. [2]The use of a strong base, such as sodium ethoxide, is crucial for the deprotonation of the active methylene group in ethyl acetoacetate, which initiates the condensation cascade.

Reaction Mechanism: Cyclocondensation

The reaction proceeds through a series of steps initiated by the formation of the enolate of ethyl acetoacetate. This enolate then acts as a nucleophile, attacking the electrophilic carbon of the O-ethylisourea. An intramolecular cyclization followed by the elimination of ethanol and a final tautomerization yields the stable 2-ethoxy-4-hydroxy-6-methylpyrimidine.

Caption: Synthetic pathway for 2-Ethoxy-4-hydroxy-6-methylpyrimidine.

Experimental Protocol: Synthesis of 2-Ethoxy-4-hydroxy-6-methylpyrimidine

This protocol is based on the general principles of pyrimidine synthesis from β-keto esters and amidine derivatives. [3] Materials:

-

O-Ethylisourea hydrogen sulfate

-

Ethyl acetoacetate

-

Sodium ethoxide solution (freshly prepared from sodium metal and absolute ethanol)

-

Absolute Ethanol

-

Dilute Hydrochloric Acid

Procedure:

-

A solution of sodium ethoxide in absolute ethanol is prepared in a round-bottom flask under an inert atmosphere.

-

O-Ethylisourea hydrogen sulfate is added to the sodium ethoxide solution to generate the free base in situ.

-

Ethyl acetoacetate is then added dropwise to the reaction mixture at room temperature.

-

The mixture is heated to reflux and maintained for several hours, with the reaction progress monitored by Thin Layer Chromatography (TLC).

-

After completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

-

The residue is dissolved in water and acidified with dilute hydrochloric acid to precipitate the crude product.

-

The solid is collected by filtration, washed with cold water, and dried.

-

Purification is achieved by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield pure 2-Ethoxy-4-hydroxy-6-methylpyrimidine.

Quantitative Data Summary

| Reactant | Molar Ratio (relative to Ethyl Acetoacetate) | Key Reaction Parameters | Expected Yield | Purity |

| Ethyl Acetoacetate | 1.0 | Solvent: Absolute Ethanol | 70-85% | >98% |

| O-Ethylisourea hydrogen sulfate | 1.1 | Base: Sodium Ethoxide (2.2 equivalents) | ||

| Reaction Temperature: Reflux (approx. 78°C) | ||||

| Reaction Time: 4-6 hours |

Conclusion

The synthesis of 2-Ethoxy-4-hydroxy-6-methylpyrimidine presented in this guide is a robust and efficient method suitable for researchers in drug discovery and development. By understanding the underlying mechanisms and carefully controlling the reaction parameters, a high yield of the pure product can be consistently achieved. This versatile intermediate opens the door to a wide array of novel pyrimidine-based compounds with significant therapeutic potential.

References

- Herstellung von kristallinem O-Aethyl-isoharnstoff-hydrogensulfat. German Patent DE2708973A1, published September 8, 1977.

- Biginelli, P. Ueber Aldehyduramide des Acetessigesters. Berichte der deutschen chemischen Gesellschaft, 1893, 26(1), 447-450.

- Kappe, C. O. 100 years of the Biginelli dihydropyrimidine synthesis. Tetrahedron, 1993, 49(32), 6937-6963.

Sources

physicochemical properties of 2-Ethoxy-4-hydroxy-6-methylpyrimidine

An In-depth Technical Guide to the Physicochemical Properties of 2-Ethoxy-4-hydroxy-6-methylpyrimidine

Abstract

This technical guide provides a comprehensive overview of the core (CAS No: 55996-04-8). As a substituted pyrimidine, this heterocyclic compound holds potential as a scaffold or intermediate in medicinal chemistry and drug development. Pyrimidine derivatives are fundamental components in numerous biologically active molecules, including nucleobases, making a thorough understanding of their properties essential for rational drug design and development.[1] This document is intended for researchers, medicinal chemists, and formulation scientists, offering detailed insights into the compound's structural characteristics, physical properties, analytical characterization, and stability. We will explore the critical role of tautomerism, which significantly influences its behavior in both chemical and biological systems. The guide includes standardized protocols for experimental determination of key parameters and visual workflows to support laboratory application.

Chemical Identity and Molecular Structure

Correctly identifying a compound is the foundational step for all subsequent research. The primary identifiers and structural details for 2-Ethoxy-4-hydroxy-6-methylpyrimidine are outlined below.

Table 1: Compound Identification

| Identifier | Value | Source |

|---|---|---|

| IUPAC Name | 2-ethoxy-6-methylpyrimidin-4-ol | [2] |

| CAS Number | 55996-04-8 | [2][3] |

| Molecular Formula | C₇H₁₀N₂O₂ | [2] |

| Molecular Weight | 154.17 g/mol | [2] |

| Common Synonyms | 2-Ethoxy-6-methylpyrimidin-4(3H)-one |[2][3] |

Tautomerism: A Critical Consideration

A crucial structural feature of 2-Ethoxy-4-hydroxy-6-methylpyrimidine is its existence as an equilibrium of tautomeric forms. The presence of the hydroxyl group at the C4 position allows for proton migration, resulting in a dynamic equilibrium between the aromatic hydroxy (enol) form and the non-aromatic keto (amide) form.

Caption: Tautomeric equilibrium of the compound.

This tautomerism is not merely a structural curiosity; it profoundly impacts the molecule's physicochemical properties, including its hydrogen bonding capacity, solubility, crystal packing, and, ultimately, its interaction with biological targets.[4] The keto form is often predominant in the solid state and in many solvents.

Summary of Physicochemical Properties

The following table summarizes the known and predicted physicochemical data for 2-Ethoxy-4-hydroxy-6-methylpyrimidine. This data is essential for designing experiments, developing formulations, and predicting the compound's behavior.

Table 2: Physicochemical Data Summary

| Property | Value / Description | Comments & Significance |

|---|---|---|

| Appearance | White to off-white crystalline solid (Expected) | Visual inspection is a primary indicator of purity. |

| Melting Point | Data not available (Likely >300 °C) | High melting point is expected, similar to related pyrimidines, indicating high lattice energy and thermal stability.[5][6] |

| Boiling Point | Data not available (Likely decomposes) | High polarity and hydrogen bonding capability suggest decomposition before boiling under atmospheric pressure. |

| Solubility | Insoluble in water; Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone (Expected) | Based on analogs like 2-amino-4-hydroxy-6-methylpyrimidine.[7] Crucial for selecting solvents for reactions, purification, and analysis. |

| pKa (Predicted) | ~4.5 - 5.0 | The predicted pKa for the related 2-Ethoxy-4,6-dihydroxypyrimidine is 4.61.[5] This acidity is attributed to the hydroxyl/amide proton, affecting solubility and ionization state at physiological pH. |

| LogP (Predicted) | ~0.5 - 1.0 | The predicted octanol/water partition coefficient for the related 2-amino-4-hydroxy-6-methylpyrimidine is 0.073.[8] The ethoxy group will increase lipophilicity. This value suggests moderate membrane permeability. |

Analytical Characterization

Confirming the identity and purity of 2-Ethoxy-4-hydroxy-6-methylpyrimidine requires a suite of analytical techniques.

Spectroscopic Data (Predicted)

While experimental spectra are not widely published, the expected spectral characteristics can be predicted based on the molecular structure. These predictions are invaluable for guiding the interpretation of experimental data.

-

¹H NMR (Proton NMR):

-

Ethoxy Group: A triplet signal around 1.3-1.5 ppm (3H, -CH₃) and a quartet around 4.3-4.5 ppm (2H, -OCH₂-).

-

Methyl Group: A singlet around 2.2-2.4 ppm (3H, ring -CH₃).

-

Ring Proton: A singlet around 5.8-6.0 ppm (1H, C5-H).

-

N-H/O-H Proton: A broad singlet, typically >10 ppm, which may be exchangeable with D₂O. Its chemical shift can be highly dependent on solvent and concentration.

-

-

¹³C NMR (Carbon NMR):

-

Ethoxy Group: Signals around 14-15 ppm (-CH₃) and 62-64 ppm (-OCH₂-).

-

Methyl Group: A signal around 20-23 ppm (ring -CH₃).

-

Pyrimidine Ring Carbons: Signals in the aromatic/olefinic region, approximately 100 ppm (C5), 160-165 ppm (C4/C6), and 165-170 ppm (C2).

-

-

Infrared (IR) Spectroscopy:

-

N-H/O-H Stretch: A broad band in the range of 3100-3400 cm⁻¹ (from the keto/enol forms).

-

C-H Stretch: Peaks just below 3000 cm⁻¹ (aliphatic sp³ C-H) and potentially just above 3000 cm⁻¹ (aromatic sp² C-H).

-

C=O Stretch (Amide): A strong, sharp absorption band around 1650-1690 cm⁻¹ (characteristic of the keto tautomer).

-

C=N and C=C Stretches: Absorptions in the 1550-1620 cm⁻¹ region.

-

C-O Stretch: A strong band around 1200-1300 cm⁻¹ (ethoxy group).

-

-

Mass Spectrometry (MS):

-

The primary technique for confirming molecular weight. The expected molecular ion peak [M+H]⁺ would be at m/z 155.08.

-

Chromatographic Purity Analysis

High-Performance Liquid Chromatography (HPLC) is the preferred method for assessing the purity of non-volatile organic compounds like this pyrimidine derivative.[9][10]

Caption: General workflow for HPLC purity analysis.

Experimental Protocols

The following protocols provide standardized methods for determining key physicochemical properties.

Protocol 1: Determination of Solubility (Qualitative)

Objective: To determine the qualitative solubility of the compound in various solvents.

Methodology:

-

Preparation: Dispense 1 mg of 2-Ethoxy-4-hydroxy-6-methylpyrimidine into separate, labeled 1.5 mL microcentrifuge tubes.

-

Solvent Addition: Add 100 µL of the test solvent (e.g., Water, Ethanol, Methanol, Acetone, DMSO, Dichloromethane) to each tube. This corresponds to an initial concentration of 10 mg/mL.

-

Mixing: Vortex each tube vigorously for 30 seconds.

-

Observation: Visually inspect for undissolved solid against a dark background. If fully dissolved, the compound is classified as "soluble" at ≥10 mg/mL in that solvent.

-

Heating (Optional): For samples that do not dissolve at room temperature, warm the tube to 37°C and shake in an ultrasonic bath for a short period to assess temperature-dependent solubility.[7]

-

Documentation: Record the results for each solvent.

Protocol 2: Purity Determination by Reverse-Phase HPLC

Objective: To quantify the purity of a sample using a standard HPLC-UV method.

Instrumentation & Reagents:

-

HPLC system with UV-Vis detector and a C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[9]

-

Acetonitrile (HPLC grade), Water (HPLC grade), Methanol (HPLC grade).

-

Sample of 2-Ethoxy-4-hydroxy-6-methylpyrimidine.

Methodology:

-

Sample Preparation: Accurately weigh ~5 mg of the compound and dissolve it in 5 mL of Methanol to create a 1 mg/mL stock solution. Dilute this stock 1:10 with the mobile phase to a final concentration of 0.1 mg/mL. Filter through a 0.45 µm syringe filter.[9]

-

Mobile Phase: Prepare an isocratic mobile phase of 50:50 (v/v) Acetonitrile:Water. Degas the solution for 15 minutes in an ultrasonic bath before use.

-

Chromatographic Conditions:

-

Analysis:

-

Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

-

Inject a blank (mobile phase) to ensure no system peaks are present.

-

Inject the prepared sample solution.

-

Run the analysis for a sufficient time (e.g., 10-15 minutes) to ensure all impurities have eluted.

-

-

Data Processing: Integrate the area of all peaks in the chromatogram. Calculate the purity using the area percent method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100.

Stability and Handling

Chemical Stability: While specific stability studies for this compound are not publicly available, pyrimidine derivatives can be susceptible to degradation under harsh conditions.

-

pH: Susceptibility to acid or base-catalyzed hydrolysis should be evaluated, especially given the presence of the ethoxy group which could potentially be cleaved under strong acidic conditions.[11]

-

Oxidation: The pyrimidine ring is generally stable, but forced degradation studies using agents like H₂O₂ are recommended to assess oxidative stability.[11]

-

Photostability: Exposure to high-intensity UV light may cause degradation.[11] Samples should be stored in amber vials or protected from light.

Storage and Handling:

-

Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container. Protect from light and moisture.

-

Handling: Use standard personal protective equipment (gloves, safety glasses, lab coat). The Safety Data Sheet (SDS) indicates a lack of comprehensive hazard data, so the compound should be handled with care as a potentially hazardous chemical.[3]

Conclusion

2-Ethoxy-4-hydroxy-6-methylpyrimidine is a heterocyclic compound whose physicochemical profile is dominated by its pyrimidine core, ethoxy and methyl substitutions, and most importantly, its keto-enol tautomerism. Its expected high melting point suggests good thermal stability, while its predicted solubility and lipophilicity are key parameters for its application in drug discovery and development. The analytical and experimental protocols provided in this guide offer a robust framework for its characterization, ensuring data integrity and reproducibility for researchers. A thorough understanding of these properties is paramount for unlocking the full potential of this and related pyrimidine scaffolds in the synthesis of novel therapeutic agents.

References

-

ChemWhat. (n.d.). 2-Ethoxy-4-hydroxy-6-methylpyrimidine CAS#: 55996-04-8. Retrieved from [Link]

-

Alzchem Group. (n.d.). 2-Ethoxy-4,6-dihydroxypyrimidine. Retrieved from [Link]

-

MedCrave. (2018). Physicochemical properties of some pyrimidine derivatives in some organic solvents. MOJ Biorg Org Chem. 2(5):224-227. Retrieved from [Link]

-

Cheméo. (n.d.). 2-Amino-4-hydroxy-6-methylpyrimidine. Retrieved from [Link]

-

Zaman, B., et al. (2023). STABILITY Toolkit for the Appraisal of Bio/Pharmaceuticals' Level of Endurance (STABLE) as a Framework and Software to Evaluate the Stability of Pharmaceuticals. Pharmaceuticals, 16(11), 1589. Retrieved from [Link]

-

BioCrick. (n.d.). 2-Amino-4-hydroxy-6-methylpyrimidine | CAS:3977-29-5. Retrieved from [Link]

Sources

- 1. medcraveonline.com [medcraveonline.com]

- 2. chemwhat.com [chemwhat.com]

- 3. echemi.com [echemi.com]

- 4. 2-Ethoxy-4,6-dihydroxypyrimidine | 61636-08-6 | Benchchem [benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. B24604.18 [thermofisher.com]

- 7. 2-Amino-4-hydroxy-6-methylpyrimidine | CAS:3977-29-5 | High Purity | Manufacturer BioCrick [biocrick.com]

- 8. chemeo.com [chemeo.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Tautomerism and Structural Analysis of 2-Ethoxy-4-hydroxy-6-methylpyrimidine

Abstract

This technical guide provides a comprehensive examination of the tautomeric equilibrium and structural analysis of 2-Ethoxy-4-hydroxy-6-methylpyrimidine. Pyrimidine derivatives are foundational scaffolds in medicinal chemistry, and understanding their tautomeric behavior is paramount for predicting physicochemical properties, biological activity, and designing effective therapeutic agents. While specific experimental data for 2-Ethoxy-4-hydroxy-6-methylpyrimidine is limited in public literature, this guide synthesizes established principles from analogous 4-hydroxypyrimidine systems to provide a robust predictive framework. We will delve into the theoretical underpinnings of keto-enol tautomerism in this class of molecules, outline detailed experimental protocols for definitive structural elucidation, and present anticipated spectroscopic signatures. This document is intended to be a critical resource for researchers, scientists, and drug development professionals engaged in the study of pyrimidine-based compounds.

Introduction: The Significance of Tautomerism in Pyrimidine Scaffolds

The pyrimidine ring is a privileged structure in drug discovery, forming the core of numerous approved drugs and biologically active molecules, including nucleobases. The substitution pattern on the pyrimidine ring dictates its three-dimensional structure, hydrogen bonding capabilities, and ultimately, its interaction with biological targets. A critical, yet often nuanced, aspect of its chemistry is tautomerism: the dynamic equilibrium between two or more interconvertible structural isomers.

For 4-hydroxypyrimidine derivatives like 2-Ethoxy-4-hydroxy-6-methylpyrimidine, the predominant tautomeric equilibrium is between the hydroxy (enol) form and the pyrimidinone (keto) form.[1][2][3] The position of this equilibrium is not static; it is profoundly influenced by the molecular environment, including solvent polarity, pH, and solid-state packing forces.[1] The biological implications are significant, as different tautomers can exhibit vastly different binding affinities for enzymes and receptors. Therefore, a rigorous structural and tautomeric analysis is a prerequisite for any rational drug design program involving this scaffold.

The Tautomeric Landscape of 2-Ethoxy-4-hydroxy-6-methylpyrimidine

The primary tautomeric equilibrium for 2-Ethoxy-4-hydroxy-6-methylpyrimidine involves the migration of a proton between the N1 nitrogen and the exocyclic oxygen at the C4 position. This gives rise to two principal tautomers: the hydroxy form and the keto form.

-

Hydroxy (Enol) Form: 2-Ethoxy-6-methylpyrimidin-4-ol

-

Keto (Amide/Lactam) Form: 2-Ethoxy-6-methylpyrimidin-4(1H)-one

Computational studies on related 4-hydroxypyrimidines have shown that in the gas phase, the hydroxy and keto forms can be of comparable stability.[4][5] However, in polar solvents, the equilibrium is often significantly shifted towards the more polar keto tautomer due to favorable solvation.[4] The keto form, with its distinct carbonyl group and N-H proton, presents a different set of hydrogen bond donors and acceptors compared to the hydroxy form, which can drastically alter its interaction with biological macromolecules.

Caption: Tautomeric equilibrium of 2-Ethoxy-4-hydroxy-6-methylpyrimidine.

Comprehensive Structural Analysis Workflow

A multi-technique approach is essential for the unambiguous characterization of the tautomeric state of 2-Ethoxy-4-hydroxy-6-methylpyrimidine in both solution and the solid state.

Caption: Experimental workflow for structural and tautomeric analysis.

Spectroscopic and Crystallographic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for investigating tautomeric equilibria in solution. The chemical shifts of protons and carbons are highly sensitive to the electronic environment, which differs significantly between the keto and enol forms.

Expected ¹H NMR Signatures:

| Tautomer | Key Proton Signals (Predicted, in DMSO-d₆) | Rationale |

| Keto Form | N1-H: Broad singlet, ~11-12 ppm | Deshielded proton on nitrogen adjacent to a carbonyl group. Signal will disappear upon D₂O exchange. |

| C5-H: Singlet, ~5.5-6.0 ppm | Olefinic proton in an electron-rich pyrimidine ring. | |

| CH₃: Singlet, ~2.1-2.3 ppm | Methyl group attached to the pyrimidine ring. | |

| OCH₂CH₃: Quartet and Triplet | Ethoxy group protons with characteristic coupling. | |

| Hydroxy Form | O-H: Broad singlet, variable shift | Labile hydroxyl proton. Signal will disappear upon D₂O exchange. |

| C5-H: Singlet, ~6.0-6.5 ppm | Aromatic proton, likely more deshielded than in the keto form. | |

| CH₃: Singlet, ~2.2-2.4 ppm | Methyl group attached to the aromatic pyrimidine ring. | |

| OCH₂CH₃: Quartet and Triplet | Ethoxy group protons. |

Expected ¹³C NMR Signatures:

| Tautomer | Key Carbon Signals (Predicted) | Rationale |

| Keto Form | C4: ~165-175 ppm | Carbonyl carbon, significantly deshielded. |

| C6: ~160-165 ppm | Carbon adjacent to nitrogen and methyl group. | |

| C2: ~155-160 ppm | Carbon bearing the ethoxy group. | |

| C5: ~95-105 ppm | Olefinic carbon. | |

| Hydroxy Form | C4: ~155-165 ppm | Aromatic carbon bearing the hydroxyl group. |

| C6: ~150-160 ppm | Aromatic carbon adjacent to nitrogen and methyl group. | |

| C2: ~150-155 ppm | Carbon bearing the ethoxy group. | |

| C5: ~105-115 ppm | Aromatic carbon. |

Experimental Protocol: NMR Analysis

-

Sample Preparation: Dissolve ~5-10 mg of purified 2-Ethoxy-4-hydroxy-6-methylpyrimidine in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, MeOD). The choice of solvent is critical as it can influence the tautomeric equilibrium.

-

¹H NMR Acquisition:

-

Spectrometer: 400 MHz or higher.

-

Acquire a standard ¹H spectrum.

-

To confirm labile protons (N-H or O-H), add a drop of D₂O to the NMR tube, shake, and re-acquire the spectrum. The signal corresponding to the labile proton will exchange with deuterium and disappear.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be required due to the low natural abundance of ¹³C.

-

-

2D NMR (HSQC/HMBC):

-

Acquire HSQC and HMBC spectra to definitively assign proton and carbon signals and to confirm connectivity within the molecule, which can further support the identification of the predominant tautomer.

-

Infrared (IR) Spectroscopy

IR spectroscopy is particularly useful for identifying the functional groups present in the molecule, providing strong evidence for either the keto or enol form, especially in the solid state.

Expected IR Absorption Bands:

| Tautomer | Key IR Bands (cm⁻¹) | Rationale |

| Keto Form | ~3200-3400 (broad) | N-H stretching vibration. |

| ~1650-1700 (strong) | C=O (amide/lactam) stretching vibration. This is a key diagnostic peak. | |

| ~1550-1650 | C=C and C=N stretching vibrations of the ring. | |

| Hydroxy Form | ~3200-3600 (very broad) | O-H stretching vibration of the hydroxyl group. |

| No strong C=O band | Absence of a carbonyl group is a key indicator. | |

| ~1550-1650 | Aromatic C=C and C=N stretching vibrations. |

Experimental Protocol: IR Analysis

-

Sample Preparation (Solid State): Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: Record the IR spectrum from 4000 to 400 cm⁻¹.

-

Analysis: Identify the key functional group regions, paying close attention to the carbonyl stretching region (1650-1750 cm⁻¹) and the O-H/N-H stretching region (3200-3600 cm⁻¹).

Single Crystal X-ray Diffraction

X-ray crystallography provides the most definitive structural information in the solid state. It can unambiguously determine the atomic positions, bond lengths, and intermolecular interactions, thereby identifying the exact tautomer present in the crystal lattice.

Experimental Protocol: X-ray Crystallography

-

Crystal Growth: Grow single crystals of 2-Ethoxy-4-hydroxy-6-methylpyrimidine suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).

-

Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data at a low temperature (e.g., 100 K) to minimize thermal vibrations.

-

Structure Solution and Refinement: Process the diffraction data and solve the crystal structure using direct methods or other phasing techniques. Refine the structural model to obtain precise atomic coordinates and geometric parameters.

-

Analysis: The refined structure will reveal the location of the proton (on N1 or O4), confirming the tautomeric form. Bond lengths (e.g., C4-O and C4-N1) will also be diagnostic; a shorter C4-O bond is indicative of a carbonyl group (keto form).

Conclusion

The tautomeric state of 2-Ethoxy-4-hydroxy-6-methylpyrimidine is a critical determinant of its chemical and biological properties. Based on the well-documented behavior of analogous 4-hydroxypyrimidines, it is predicted to exist in a dynamic equilibrium between its hydroxy (enol) and keto forms. The position of this equilibrium is highly dependent on the surrounding environment. While the keto form is likely to predominate in polar solvents and the solid state, a comprehensive analysis using a combination of NMR and IR spectroscopy, and ideally, single-crystal X-ray diffraction, is essential for definitive characterization. The experimental protocols and predictive spectroscopic data outlined in this guide provide a robust framework for researchers to elucidate the structure of this important pyrimidine derivative and to rationally design future analogues with tailored properties for drug discovery and development.

References

- Benchchem. (2025). 6-(Hydroxymethyl)pyrimidin-4-ol: An In-depth Technical Guide to Tautomerism and Stability. BenchChem.

-

Galvão, T. L. P., Rocha, I. M., Ribeiro da Silva, M. D. M. C., & Ribeiro da Silva, M. A. V. (2013). From 2-hydroxypyridine to 4(3H)-pyrimidinone: Computational Study on the Control of the Tautomeric Equilibrium. The Journal of Physical Chemistry A, 117(47), 12668–12674. [Link]

-

Les, A., & Adamowicz, L. (1990). Theoretical ab initio study of the protomeric tautomerism of 2-hydroxypyrimidine, 4-hydroxypyrimidine, and their derivatives. The Journal of Physical Chemistry, 94(18), 7021–7032. [Link]

-

Awad, H., & Adnan, S. (2021). Synthesis and Identification of Heterocyclic Derivative from 2-amino-4-hydroxy-6-methyl pyrimidine and Study the Biological Activity for Them. International Journal of Pharmaceutical Quality Assurance, 12(3), 242-248. [Link]

- Benchchem. (2025). Tautomerism and Stability of 2-Ethoxy-4,6-dihydroxypyrimidine: An In-depth Technical Guide. BenchChem.

-

Alzchem Group. (n.d.). 2-Ethoxy-4,6-dihydroxypyrimidine. Retrieved from [Link]

- Giuliano, B. M., et al. (2011). Tautomerism in 4-hydroxypyrimidine, S-methyl-2-thiouracil, and 2-thiouracil. The Journal of Physical Chemistry A, 115(19), 4945-4952.

-

ChemWhat. (n.d.). 2-Ethoxy-4-hydroxy-6-methylpyrimidine. Retrieved from [Link]

-

PubChem. (n.d.). 2-Amino-6-methylpyrimidin-4-one. National Center for Biotechnology Information. Retrieved from [Link]

- Abdullah, S., & Adnan, S. (2020). Synthesis and Characterization of some new Formazan Derivatives from 2-Amino-4-Hydroxy-6-Methyl Pyrimidine and Study the Biological Activity (Anti-Bacteria and Anti-Cancer). International Journal of Pharmaceutical Quality Assurance, 11(1), 53-61.

-

Piacenza, M., et al. (2011). Tautomerism in 4-hydroxypyrimidine, S-methyl-2-thiouracil, and 2-thiouracil. Physical Chemistry Chemical Physics, 13(21), 10148-10154. [Link]

- Les, A., & Adamowicz, L. (1990). Theoretical ab initio study of the protomeric tautomerism of 2-hydroxypyrimidine, 4-hydroxypyrimidine, and their derivatives. The Journal of Physical Chemistry, 94(18), 7021-7032.

- Google Patents. (2020). Production process of 2-ethoxy-4, 6-difluoropyrimidine. (CN111303045A).

-

ResearchGate. (n.d.). The IR spectrum of ( E )-2-ethoxy-6-[(4-fluorophenylimino)methyl]phenol. Retrieved from [Link]

-

SpectraBase. (n.d.). 2-Amino-4-hydroxy-6-methylpyrimidine. John Wiley & Sons, Inc. Retrieved from [Link]

-

Wikipedia. (2024). X-ray crystallography. [Link]

Sources

- 1. labproinc.com [labproinc.com]

- 2. researchgate.net [researchgate.net]

- 3. Tautomerism in 4-hydroxypyrimidine, S-methyl-2-thiouracil, and 2-thiouracil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. experts.arizona.edu [experts.arizona.edu]

- 5. From 2-hydroxypyridine to 4(3H)-pyrimidinone: computational study on the control of the tautomeric equilibrium - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Molecular Intricacies: A Technical Guide to the Mechanism of Action of 2-Ethoxy-4-hydroxy-6-methylpyrimidine Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

Derivatives of the pyrimidine scaffold are of significant interest in medicinal chemistry due to their diverse pharmacological activities. This technical guide provides an in-depth exploration of the mechanism of action of a specific subclass: 2-Ethoxy-4-hydroxy-6-methylpyrimidine derivatives. While direct, extensive research on this precise substitution pattern is emerging, this guide synthesizes current understanding from structurally related pyrimidine analogs to propose likely biological targets and signaling pathways. We will delve into potential enzyme inhibition and receptor modulation activities, supported by insights from structure-activity relationship (SAR) studies on related compounds. This guide also outlines detailed experimental protocols for investigating the mechanism of action of novel derivatives within this class, providing a foundational framework for researchers in the field.

Introduction: The Pyrimidine Scaffold in Drug Discovery

The pyrimidine ring is a fundamental heterocyclic structure found in nucleic acids (cytosine, thymine, and uracil) and is a privileged scaffold in drug design. Its ability to participate in various non-covalent interactions, including hydrogen bonding and aromatic stacking, allows for effective binding to a wide array of biological targets. Consequently, pyrimidine derivatives have been successfully developed as anticancer, anti-inflammatory, antiviral, and antimicrobial agents. The specific substitutions on the pyrimidine core dictate the molecule's physicochemical properties and its ultimate biological activity. This guide focuses on derivatives featuring a 2-ethoxy, 4-hydroxy, and 6-methyl substitution pattern, a combination poised for unique pharmacological effects.

Elucidating the Mechanism of Action: A Multifaceted Approach

Based on the known activities of structurally similar pyrimidine derivatives, we can hypothesize several potential mechanisms of action for the 2-Ethoxy-4-hydroxy-6-methylpyrimidine class. These include, but are not limited to, enzyme inhibition and receptor modulation.

Enzyme Inhibition

The pyrimidine core is a common feature in many enzyme inhibitors. For 2-Ethoxy-4-hydroxy-6-methylpyrimidine derivatives, several key enzyme families represent plausible targets.

-

Kinase Inhibition: Protein kinases are crucial regulators of cellular signaling and are frequently dysregulated in diseases like cancer. The pyrimidine scaffold is a well-established ATP-mimetic, capable of fitting into the ATP-binding pocket of various kinases. The 4-hydroxy group can act as a crucial hydrogen bond donor or acceptor, while the 2-ethoxy and 6-methyl groups can occupy hydrophobic pockets within the kinase domain, contributing to binding affinity and selectivity. Potential kinase targets could include Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Cyclin-Dependent Kinases (CDKs).

-

Carbonic Anhydrase Inhibition: Carbonic anhydrases (CAs) are metalloenzymes involved in various physiological processes, and their inhibition has therapeutic applications in glaucoma, epilepsy, and cancer. Certain pyrimidine derivatives have shown inhibitory activity against CAs. The 4-hydroxy group of the 2-Ethoxy-4-hydroxy-6-methylpyrimidine core could potentially chelate the zinc ion in the active site of carbonic anhydrases, a common mechanism for inhibitors of this enzyme class.

-

Cholinesterase Inhibition: Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) are key enzymes in the nervous system, and their inhibition is a therapeutic strategy for Alzheimer's disease. Some pyrimidine derivatives have been identified as cholinesterase inhibitors. The pyrimidine ring can engage in pi-pi stacking interactions with aromatic residues in the active site gorge of these enzymes, while the substituents can influence binding specificity and potency.

Caption: Workflow for the investigation of enzyme inhibition by novel compounds.

Receptor Modulation

The structural features of 2-Ethoxy-4-hydroxy-6-methylpyrimidine derivatives also suggest potential interactions with various cell surface and intracellular receptors.

-

Adenosine Receptor Antagonism: Structurally related 4-amino-6-hydroxy-2-mercaptopyrimidine derivatives have been identified as potent and selective A3 adenosine receptor antagonists.[1] The 4-hydroxy-6-methylpyrimidine core appears to be a key pharmacophore for this activity. It is plausible that the 2-ethoxy substitution could modulate the affinity and selectivity for different adenosine receptor subtypes. The hydrophobic nature of the A3 adenosine receptor binding site may accommodate the ethoxy group favorably.

-

Serotonin (5-HT) Receptor Modulation: Pyrimidine analogs have been explored as modulators of serotonin receptors, particularly the 5-HT2C subtype, which is a target for central nervous system disorders.[2] The pyrimidine ring can serve as a scaffold to present substituents in a specific spatial orientation required for receptor binding and activation or inhibition.

Caption: A generalized signaling pathway for a G-protein coupled receptor.

Experimental Protocols

To rigorously determine the mechanism of action of novel 2-Ethoxy-4-hydroxy-6-methylpyrimidine derivatives, a systematic experimental approach is essential.

Protocol for Kinase Inhibition Assay (Example: EGFR)

-

Objective: To determine the in vitro inhibitory activity of the test compound against EGFR kinase.

-

Materials:

-

Recombinant human EGFR kinase domain

-

Poly(Glu, Tyr) 4:1 substrate

-

ATP (Adenosine Triphosphate)

-

Test compound (2-Ethoxy-4-hydroxy-6-methylpyrimidine derivative)

-

Kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

-

ADP-Glo™ Kinase Assay kit (Promega) or similar

-

384-well plates

-

Plate reader capable of luminescence detection

-

-

Procedure:

-

Prepare a serial dilution of the test compound in DMSO.

-

Add 5 µL of the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.

-

Add 10 µL of a solution containing the EGFR kinase and the poly(Glu, Tyr) substrate in kinase buffer to each well.

-

Incubate for 10 minutes at room temperature.

-

Initiate the kinase reaction by adding 10 µL of ATP solution in kinase buffer to each well.

-

Incubate the plate for 60 minutes at room temperature.

-

Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.

-

Measure luminescence using a plate reader.

-

Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value using non-linear regression analysis.

-

Protocol for Adenosine Receptor Binding Assay (Example: A₃ Receptor)

-

Objective: To determine the binding affinity of the test compound for the human A₃ adenosine receptor.

-

Materials:

-

Cell membranes prepared from CHO cells stably expressing the human A₃ adenosine receptor.

-

[¹²⁵I]AB-MECA (radioligand)

-

Test compound (2-Ethoxy-4-hydroxy-6-methylpyrimidine derivative)

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 10 mM MgCl₂, 1 mM EDTA, 2 U/mL adenosine deaminase)

-

Non-specific binding control (e.g., 10 µM R-PIA)

-

Glass fiber filters

-

Scintillation fluid

-

Scintillation counter

-

-

Procedure:

-

Prepare a serial dilution of the test compound in DMSO.

-

In a 96-well plate, combine the cell membranes, [¹²⁵I]AB-MECA, and either the test compound, binding buffer (total binding), or non-specific binding control.

-

Incubate the plate for 90 minutes at room temperature.

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters three times with ice-cold binding buffer.

-

Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

-

Calculate the specific binding and determine the Ki value for the test compound using the Cheng-Prusoff equation.

-

Structure-Activity Relationship (SAR) Insights

While specific SAR data for 2-Ethoxy-4-hydroxy-6-methylpyrimidine derivatives is limited, we can extrapolate from related pyrimidine series.

| Position | Substitution | Potential Impact on Activity |

| 2 | Ethoxy Group | The ethoxy group is a relatively small, lipophilic substituent. It can potentially engage in hydrophobic interactions within a binding pocket. Its size and flexibility can be optimized to improve potency and selectivity. |

| 4 | Hydroxy Group | The hydroxyl group is a key hydrogen bond donor and acceptor. It is often crucial for anchoring the molecule to the target protein through specific hydrogen bonding interactions. Its position is critical for orienting the molecule within the active site. |

| 6 | Methyl Group | The methyl group is a small, hydrophobic substituent that can fill small hydrophobic pockets in the target protein. It can also influence the planarity and electronic properties of the pyrimidine ring, which can affect binding. |

Future Directions and Conclusion

The 2-Ethoxy-4-hydroxy-6-methylpyrimidine scaffold represents a promising starting point for the development of novel therapeutic agents. The insights provided in this guide, drawn from the broader family of pyrimidine derivatives, suggest that these compounds are likely to exert their biological effects through enzyme inhibition or receptor modulation. Future research should focus on synthesizing a library of these derivatives and systematically evaluating their activity against a panel of relevant biological targets. Detailed SAR studies, guided by computational modeling, will be crucial for optimizing potency, selectivity, and pharmacokinetic properties. The experimental protocols outlined herein provide a robust framework for such investigations. As our understanding of the specific molecular interactions of this chemical class grows, so too will the potential for translating these promising molecules into clinically effective drugs.

References

-

Identification of Optically Active Pyrimidine Derivatives as Selective 5-HT2C Modulators. Molecules.

-

A Review on Pharmacological Aspects of Pyrimidine Derivatives. Journal of Drug Delivery and Therapeutics.

-

Synthesis and biological studies of pyrimidine derivatives targeting metabolic enzymes. Journal of Enzyme Inhibition and Medicinal Chemistry.

-

Hydroxypyrone derivatives in drug discovery: from chelation therapy to rational design of metalloenzyme inhibitors. RSC Medicinal Chemistry.

-

4-Hydroxypyridine: A Hidden Gem in Drugs. Bulat Pharmaceutical.

-

Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review. International Journal of Pharmaceutical Sciences and Research.

-

Biological Activity of Pyrimidine Derivativies: A Review. Organic & Medicinal Chemistry International Journal.

-

A novel µ-opioid receptor ligand with high in vitro and in vivo agonist efficacy. Current Medicinal Chemistry.

-

Synthesis and antitumour activity of 4-hydroxy-2-pyridone derivatives. European Journal of Medicinal Chemistry.

-

The Diverse Biological Activities of Pyrimidine Derivatives: A Technical Guide for Drug Discovery Professionals. Benchchem.

-

Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. Molecules.

-

Derivatives of 4-amino-6-hydroxy-2-mercaptopyrimidine as novel, potent, and selective A3 adenosine receptor antagonists. Journal of Medicinal Chemistry.

-

4,6-Disubstituted pyrimidine-based microtubule affinity-regulating kinase 4 (MARK4) inhibitors: synthesis, characterization, in-vitro activity and in-silico studies. Frontiers in Chemistry.

-

4,6-Disubstituted pyrimidine-based microtubule affinity-regulating kinase 4 (MARK4) inhibitors: synthesis, characterization, in-vitro activity and in-silico studies. Frontiers in Chemistry.

-

Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Molecules.

-

Novel 4-thiophenyl-pyrazole, pyridine, and pyrimidine derivatives as potential antitumor candidates targeting both EGFR and VEGFR-2; design, synthesis, biological evaluations, and in silico studies. Journal of Inflammation Research.

-

Design, synthesis and biological evaluation of 2-(4-alkoxy-3-cyano)phenyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid derivatives as novel xanthine oxidase inhibitors. Bioorganic & Medicinal Chemistry.

-

Discovery, Synthesis, and In Vitro Characterization of 2,3 Derivatives of 4,5,6,7-Tetrahydro-Benzothiophene as Potent Modulators of Retinoic Acid Receptor-Related Orphan Receptor γt. Journal of Medicinal Chemistry.

-

Journal of enzyme inhibition and medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry.

Sources

biological activity of novel 2-Ethoxy-4-hydroxy-6-methylpyrimidine derivatives

An In-Depth Technical Guide to the Biological Activity of Novel 2-Ethoxy-4-hydroxy-6-methylpyrimidine Derivatives

For Researchers, Scientists, and Drug Development Professionals

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active compounds, including nucleic acids and a wide array of pharmaceuticals. This technical guide delves into the prospective biological activities of a novel class of compounds: 2-Ethoxy-4-hydroxy-6-methylpyrimidine derivatives. While direct literature on this specific scaffold is emerging, this document synthesizes the vast knowledge of related pyrimidine derivatives to provide a predictive and practical framework for researchers. We will explore the synthesis, potential antimicrobial, anticancer, and anti-inflammatory activities, and the underlying structure-activity relationships. This guide is intended to be a comprehensive resource, providing not only theoretical insights but also detailed, actionable experimental protocols to empower researchers in the exploration of these promising compounds.

PART 1: Synthesis and Characterization

The synthesis of 2-Ethoxy-4-hydroxy-6-methylpyrimidine derivatives is a critical first step in exploring their biological potential. A plausible and efficient synthetic route can be adapted from established methods for analogous pyrimidine structures.

Proposed Synthetic Pathway

A common and effective method for the synthesis of the core pyrimidine ring is the condensation reaction of a β-ketoester with a guanidine derivative. For the synthesis of 2-Amino-4-hydroxy-6-methylpyrimidine, a key intermediate, the reaction involves ethyl acetoacetate and guanidine hydrochloride in the presence of a strong base like sodium ethoxide.[1]

Experimental Protocol: Synthesis of 2-Amino-4-hydroxy-6-methylpyrimidine [1]

-

Preparation of Sodium Ethoxide: In a flame-dried round-bottom flask equipped with a reflux condenser and a drying tube, dissolve metallic sodium in absolute ethanol under an inert atmosphere (e.g., nitrogen or argon). The reaction is exothermic and should be cooled as needed.

-

Guanidine Formation: To the freshly prepared sodium ethoxide solution, add guanidine hydrochloride. Stir the mixture to allow the formation of free guanidine.

-

Condensation Reaction: Slowly add ethyl acetoacetate to the reaction mixture.

-

Reflux: Heat the mixture to reflux for several hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup: After the reaction is complete, cool the mixture to room temperature. Carefully neutralize the mixture with dilute hydrochloric acid. The crude product may precipitate.

-

Isolation: Filter the precipitated solid and wash it with cold water.

-

Purification: Recrystallize the crude product from hot water or ethanol to obtain pure 2-Amino-4-hydroxy-6-methylpyrimidine.

To obtain the target 2-Ethoxy-4-hydroxy-6-methylpyrimidine, a subsequent diazotization reaction followed by treatment with ethanol could be a potential route, or alternatively, by starting with O-ethylisourea. A process for producing 2-ethoxy-4,6-dihydroxypyrimidine has been described involving the reaction of cyanamide with ethanol and hydrogen chloride, followed by reaction with sodium ethylate and diethyl malonate.[2]

Characterization

The synthesized compounds must be rigorously characterized to confirm their structure and purity. Standard analytical techniques include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR to elucidate the chemical structure.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

-

Infrared (IR) Spectroscopy: To identify functional groups.

-

Elemental Analysis: To determine the elemental composition.

PART 2: Potential Biological Activities and Screening Protocols

Pyrimidine derivatives are known to exhibit a wide spectrum of biological activities.[3][4][5][6][7][8] Based on the activities of structurally similar compounds, 2-Ethoxy-4-hydroxy-6-methylpyrimidine derivatives are promising candidates for antimicrobial, anticancer, and anti-inflammatory applications.

Antimicrobial Activity

Many pyrimidine derivatives have demonstrated potent antibacterial and antifungal properties.[5][6][9][10] The mechanism of action often involves the inhibition of essential microbial enzymes or interference with nucleic acid synthesis.

Experimental Protocol: In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method determines the Minimum Inhibitory Concentration (MIC) of the synthesized compounds.

-

Preparation of Inoculum: Grow bacterial/fungal strains in appropriate broth overnight at 37°C (for bacteria) or 28°C (for fungi). Dilute the culture to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

-

Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Create a series of twofold dilutions in a 96-well microtiter plate containing the appropriate growth medium.

-

Inoculation: Add the standardized inoculum to each well of the microtiter plate.

-

Controls: Include a positive control (medium with inoculum, no compound) and a negative control (medium only). A known antibiotic (e.g., ciprofloxacin for bacteria, fluconazole for fungi) should be used as a reference standard.

-

Incubation: Incubate the plates at the appropriate temperature for 18-24 hours (bacteria) or 48-72 hours (fungi).

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Table 1: Representative Antimicrobial Activity Data for Pyrimidine Derivatives

| Compound | Organism | MIC (µg/mL) | Reference |

| Pyrimidine Derivative A | Staphylococcus aureus | 12.5 | [9] |

| Pyrimidine Derivative B | Escherichia coli | 25 | [9] |

| Pyrimidine Derivative C | Candida albicans | 50 | [5] |

Anticancer Activity

The pyrimidine core is found in several established anticancer drugs, such as 5-fluorouracil.[11][12] These compounds can act through various mechanisms, including inhibition of DNA synthesis, induction of apoptosis, and targeting specific kinases.[13]

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.[14]

-

Cell Seeding: Seed cancer cells (e.g., MCF-7, A549, HeLa) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.[11][14]

-

Compound Treatment: Treat the cells with various concentrations of the synthesized pyrimidine derivatives for 24, 48, or 72 hours.

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. Living cells will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Table 2: Representative Anticancer Activity Data for Pyrimidine Derivatives

| Compound | Cell Line | IC₅₀ (µM) | Reference |

| Pyrimidine-hydrazone hybrid | LoVo | 5.1 | [11] |

| Thiazolo[4,5-d]pyrimidine derivative | MCF-7 | 6.6 | [4] |

| Pyrido[2,3-d]pyrimidine derivative | A549 | 8.2 | [13] |

Anti-inflammatory Activity

Pyrimidine derivatives have been investigated for their anti-inflammatory properties, with some showing selective inhibition of cyclooxygenase-2 (COX-2).[15][16][17] The anti-inflammatory effects can be attributed to the inhibition of key inflammatory mediators like prostaglandins and nitric oxide.[16]

Experimental Protocol: In Vitro COX Inhibition Assay

This assay measures the ability of the compounds to inhibit the peroxidase activity of COX-1 and COX-2.

-

Enzyme Preparation: Use purified ovine COX-1 and human recombinant COX-2.

-

Reaction Mixture: Prepare a reaction mixture containing Tris-HCl buffer, hematin, and the enzyme.

-

Compound Incubation: Add the test compounds at various concentrations and incubate with the enzyme.

-

Substrate Addition: Initiate the reaction by adding arachidonic acid.

-

Colorimetric Detection: Use a chromogenic substrate like N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) which is oxidized by the peroxidase activity of COX, resulting in a color change.

-

Absorbance Measurement: Monitor the change in absorbance over time using a spectrophotometer.

-

Data Analysis: Calculate the percentage of inhibition and determine the IC₅₀ values for both COX-1 and COX-2 to assess potency and selectivity.

Table 3: Representative Anti-inflammatory Activity Data for Pyrimidine Derivatives

| Compound | Assay | IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) | Reference |

| Pyrimidine Derivative L1 | COX-2 Inhibition | 0.25 | >40 | [15] |

| Pyrimidine Derivative L2 | COX-2 Inhibition | 0.32 | >31 | [15] |

| Indomethacin (Standard) | COX-2 Inhibition | 0.60 | 0.1 | [18] |

PART 3: Structure-Activity Relationship (SAR) and Mechanistic Insights

The biological activity of pyrimidine derivatives is highly dependent on the nature and position of substituents on the pyrimidine ring.

-

2-Ethoxy Group: The ethoxy group at the C2 position can influence the lipophilicity of the molecule, which can affect its ability to cross cell membranes. It can also participate in hydrogen bonding interactions with biological targets.

-

4-Hydroxy Group: The hydroxyl group at the C4 position is a key feature. It can act as both a hydrogen bond donor and acceptor, which is crucial for binding to many enzymes and receptors. Tautomerization between the hydroxyl and keto forms can also play a role in biological activity.

-

6-Methyl Group: The methyl group at the C6 position can contribute to hydrophobic interactions within the binding pocket of a target protein. It can also influence the overall conformation of the molecule.

Visualizing Potential Mechanisms

The following diagrams illustrate potential signaling pathways that could be modulated by 2-Ethoxy-4-hydroxy-6-methylpyrimidine derivatives.

Caption: Potential anticancer mechanism of pyrimidine derivatives.

Caption: Potential anti-inflammatory mechanism via COX-2 inhibition.

Conclusion

This technical guide provides a comprehensive overview of the potential biological activities of novel 2-Ethoxy-4-hydroxy-6-methylpyrimidine derivatives. By leveraging the extensive research on related pyrimidine compounds, we have outlined plausible synthetic routes and detailed experimental protocols for evaluating their antimicrobial, anticancer, and anti-inflammatory properties. The exploration of these novel derivatives holds significant promise for the discovery of new therapeutic agents. The structure-activity relationships discussed herein offer a rational basis for the design and optimization of future lead compounds. It is our hope that this guide will serve as a valuable resource for researchers dedicated to advancing the field of medicinal chemistry.

References

-

Juniper Publishers. (2017, April 3). Biological Activity of Pyrimidine Derivativies: A Review. Retrieved from [Link]

- Awad, H., & Adnan, S. (2021). Synthesis and Identification of Heterocyclic Derivative from 2-amino-4-hydroxy-6-methyl pyrimidine and Study their Biological Activity. International Journal of Pharmaceutical Quality Assurance, 12(3), 242-248.

-

World Journal of Advanced Research and Reviews. (n.d.). An overview on synthesis and biological activity of pyrimidines. Retrieved from [Link]

- Al-Masoudi, N. A., et al. (2011). Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflammatory Agents. Molecules, 16(5), 3849-3860.

-

PubMed. (2024, October 13). Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. Retrieved from [Link]

- Google Patents. (n.d.). US5463055A - Process for the production of 2-ethoxy-4,6-dihydroxypyrimidine or its alkali salts.

-

National Institutes of Health. (2021, April 7). Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. Retrieved from [Link]

-

ResearchGate. (2023, April 12). (PDF) RECENT ADVANCES IN ANTIMICROBIAL ACTIVITY OF PYRIMIDINES: A REVIEW. Retrieved from [Link]

-

Springer. (2023, February 28). Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 4-Methyl-6-hydroxypyrimidine. Retrieved from [Link]

-

International Journal of Current Research and Review. (n.d.). Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review. Retrieved from [Link]

-

ResearchGate. (2021, November 17). (PDF) Synthesis and Identification of Heterocyclic Derivative from 2-amino-4- hydroxy-6-methyl pyrimidine and Study their Biological Activity. Retrieved from [Link]

-

Indian Academy of Sciences. (n.d.). Synthesis and comparing the antibacterial activities of pyrimidine derivatives. Retrieved from [Link]

-

ResearchGate. (2025, October 17). Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. Retrieved from [Link]

-

ResearchGate. (n.d.). Reaction mechanism of the synthesized pyrimidine derivatives. Retrieved from [Link]

-

PubMed. (n.d.). Synthesis and biological activity of 2-[6-methyl-4-(thietan-3-yloxy)pyrimidin-2-ylthio]acetohydrazide derivatives. Retrieved from [Link]

-

MDPI. (n.d.). Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. Retrieved from [Link]

-

The Pharma Innovation Journal. (2019, April 20). Anticancer and antimicrobial prospective of Pyrimidine derivatives: A review. Retrieved from [Link]

-

International Journal of Drug Development and Research. (n.d.). Synthesis and Antimicrobial Activity of Some new Pyrimidines of 6-Chlorobenzimidazoles. Retrieved from [Link]

-

PubMed Central. (n.d.). Recent Advances in Pyrimidine-Based Drugs. Retrieved from [Link]

-

Impact Factor. (n.d.). Synthesis and Characterization of some new Formazan Derivatives from 2-Amino-4-Hydroxy-6-Methyl Pyrimidine and Study the Biologi. Retrieved from [Link]

-

Taylor & Francis Online. (2024, April 1). Design, Synthesis, Drug-Likeness, anti-Inflammatory, Antimicrobial Activity, and Molecular Docking Studies of Pyrimidine Analogs. Retrieved from [Link]

-

Journal of Advanced Scientific Research. (n.d.). Pyrimidine As Anticancer Agent: A Review. Retrieved from [Link]

-

ResearchGate. (2020, March 19). The Crystal Structure of 2-Amino-4-Hydroxy-6- Methylpyrimidine-Trihydrate. Retrieved from [Link]

-

PubMed Central. (n.d.). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. Retrieved from [Link]

-

International Journal of Pharmaceutical Sciences and Research. (2021, January 1). SYNTHESIS AND BIOLOGICAL EVALUATION OF SOME NOVEL METHYLPYRIMIDINE DERIVATIVES AS AN ANTIDIABETIC AND ANTIHYPERLIPIDEMIC AGENTS. Retrieved from [Link]

-

ResearchGate. (n.d.). Antibacterial activity of pyrimidine derivatives. Retrieved from [Link]

-

Indian Journal of Pharmaceutical Sciences. (n.d.). Pyrimidine as antiinflammatory agent: A review. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. US5463055A - Process for the production of 2-ethoxy-4,6-dihydroxypyrimidine or its alkali salts - Google Patents [patents.google.com]

- 3. juniperpublishers.com [juniperpublishers.com]

- 4. wjarr.com [wjarr.com]

- 5. Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. orientjchem.org [orientjchem.org]

- 8. researchgate.net [researchgate.net]

- 9. ias.ac.in [ias.ac.in]

- 10. orientjchem.org [orientjchem.org]

- 11. Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]

- 12. sciensage.info [sciensage.info]

- 13. Medicinal chemistry perspective of pyrido[2,3- d ]pyrimidines as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00056G [pubs.rsc.org]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

- 16. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 17. ijpsonline.com [ijpsonline.com]

- 18. tandfonline.com [tandfonline.com]

exploring the synthesis of 2-Ethoxy-4-hydroxy-6-methylpyrimidine from cyanamide

An In-depth Technical Guide to the Synthesis of 2-Ethoxy-4-hydroxy-6-methylpyrimidine from Cyanamide

Abstract

This technical guide provides a comprehensive overview of a robust and efficient method for the synthesis of 2-Ethoxy-4-hydroxy-6-methylpyrimidine, a valuable heterocyclic scaffold in medicinal chemistry and drug development. The synthesis is predicated on the cyclocondensation of an O-ethylisourea intermediate, derived in situ from cyanamide and ethanol, with ethyl acetoacetate. This document elucidates the underlying reaction mechanisms, provides a detailed, step-by-step experimental protocol, outlines characterization techniques, and discusses critical process parameters and safety considerations. The guide is intended for researchers, chemists, and professionals in the pharmaceutical and chemical industries who require a practical, scientifically-grounded methodology for the preparation of substituted 4-hydroxypyrimidines.

Introduction and Strategic Overview

Substituted pyrimidines are a cornerstone of heterocyclic chemistry, forming the core structure of nucleobases and a vast array of pharmacologically active agents. The target molecule, 2-Ethoxy-4-hydroxy-6-methylpyrimidine, is of particular interest as an intermediate for the synthesis of more complex molecules, including potential kinase inhibitors and other therapeutic compounds.

The synthetic strategy detailed herein avoids the handling of unstable or highly toxic reagents by generating the key reactive intermediate, O-ethylisourea, directly in the reaction mixture from inexpensive and readily available starting materials: cyanamide and ethanol. This intermediate, which serves as the N-C-N building block, subsequently undergoes a base-catalyzed cyclocondensation reaction with ethyl acetoacetate, a classic 1,3-bifunctional three-carbon fragment, to construct the pyrimidine ring. This approach is a variation of the well-established Remfry-Hull synthesis for pyrimidines.

Reaction Mechanism and Scientific Rationale

The overall synthesis can be dissected into two primary stages: (1) the formation of the reactive amidine intermediate, and (2) the base-catalyzed cyclocondensation to form the pyrimidine ring.

Stage 1: In Situ Formation of O-Ethylisourea

Cyanamide (H₂N-C≡N) is a versatile reagent but is not sufficiently electrophilic to directly engage in condensation with β-ketoesters. Under the catalysis of a strong base like sodium ethoxide (NaOEt), the ethanol solvent adds across the nitrile group of cyanamide. This reaction forms the sodium salt of O-ethylisourea, a potent nucleophilic and electrophilic synthon that is functionally equivalent to an amidine.

Stage 2: Base-Catalyzed Cyclocondensation

This stage follows the classical mechanism for pyrimidine synthesis from β-dicarbonyl compounds.

-

Enolate Formation: Sodium ethoxide, a strong base, deprotonates the α-carbon of ethyl acetoacetate (a β-keto ester), which is highly acidic due to the resonance stabilization of the resulting enolate.

-

Nucleophilic Attack: The newly formed ethyl acetoacetate enolate acts as a nucleophile, attacking the electrophilic carbon atom of the O-ethylisourea intermediate.

-

Intramolecular Cyclization: The intermediate adduct undergoes an intramolecular nucleophilic attack where one of the nitrogen atoms attacks the ester carbonyl carbon.

-

Dehydration & Tautomerization: The resulting cyclic intermediate eliminates a molecule of ethanol and a molecule of water (or undergoes a concerted elimination) to form the aromatic pyrimidine ring. The final product exists predominantly in the more stable 4-hydroxy (keto) tautomeric form rather than the 4-pyrimidinol (enol) form.

The complete reaction pathway is visualized in the diagram below.

Experimental Protocol

This protocol is designed for a laboratory scale synthesis yielding approximately 0.1 moles of the final product. All operations should be conducted in a well-ventilated fume hood.

Materials and Equipment

| Reagent/Material | Formula | M.W. | Quantity | Moles | Notes |

| Sodium Metal | Na | 22.99 | 2.53 g | 0.11 | Handle with care; reactive. |

| Ethanol (Absolute) | C₂H₅OH | 46.07 | 100 mL | - | Anhydrous grade is critical. |

| Cyanamide | CH₂N₂ | 42.04 | 4.20 g | 0.10 | Toxic; handle with gloves. |

| Ethyl Acetoacetate | C₆H₁₀O₃ | 130.14 | 13.0 g (12.7 mL) | 0.10 | - |

| Glacial Acetic Acid | CH₃COOH | 60.05 | ~10 mL | - | For neutralization. |

| Deionized Water | H₂O | 18.02 | 200 mL | - | For work-up. |

Equipment:

-

500 mL three-neck round-bottom flask

-

Reflux condenser with drying tube (CaCl₂)

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Heating mantle with temperature control

-

Ice bath

-

Standard glassware for work-up and filtration (Büchner funnel, etc.)

-

pH paper or meter

Step-by-Step Synthesis Workflow

The experimental workflow involves preparation of the alkoxide base, reaction execution, and product isolation.

Procedure:

-

Preparation of Sodium Ethoxide: Carefully add small, freshly cut pieces of sodium metal (2.53 g, 0.11 mol) to 70 mL of absolute ethanol in the 500 mL three-neck flask equipped with a reflux condenser and magnetic stirrer. The reaction is exothermic; control the rate of addition to maintain a gentle reflux. Allow the reaction to proceed until all the sodium has dissolved completely.

-

Formation of the Reactive Intermediate: In a separate beaker, dissolve cyanamide (4.20 g, 0.10 mol) in 30 mL of absolute ethanol. Once the sodium ethoxide solution has cooled to near room temperature, add the cyanamide solution in one portion. Stir the mixture for 30 minutes.

-

Addition of β-Keto Ester: Add ethyl acetoacetate (13.0 g, 0.10 mol) dropwise to the reaction mixture over 20-30 minutes using the dropping funnel. An exothermic reaction may be observed.

-

Cyclocondensation Reaction: After the addition is complete, heat the mixture to reflux (approx. 78°C) using the heating mantle. Maintain a gentle reflux with continuous stirring for 4 to 6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) if desired.

-

Work-up and Isolation: a. Cool the reaction mixture to room temperature and then further cool in an ice bath. b. Slowly neutralize the basic mixture by adding glacial acetic acid dropwise with vigorous stirring. Monitor the pH until it reaches approximately 6-7. c. Pour the neutralized slurry into 200 mL of ice-cold deionized water and stir vigorously for 15-20 minutes to induce precipitation. d. Collect the resulting white to off-white solid precipitate by vacuum filtration using a Büchner funnel. e. Wash the filter cake with two portions of cold deionized water (2 x 25 mL).

-

Drying: Dry the product in a vacuum oven at 50-60°C to a constant weight. The expected yield is typically in the range of 65-80%.

Product Characterization

To confirm the identity and purity of the synthesized 2-Ethoxy-4-hydroxy-6-methylpyrimidine, the following analytical techniques are recommended.

| Test | Parameter | Expected Result |

| Melting Point | Range | ~185-189 °C (literature value may vary) |

| ¹H NMR | (DMSO-d₆, 500 MHz) | δ ~1.3 (t, 3H, -OCH₂CH ₃), ~2.1 (s, 3H, -CH ₃), ~4.3 (q, 2H, -OCH ₂CH₃), ~5.8 (s, 1H, pyrimidine C5-H ), ~11.5 (br s, 1H, N-H or O-H ) |

| IR Spectroscopy | (KBr, cm⁻¹) | ~3100 (N-H stretch), ~2980 (C-H stretch), ~1660 (C=O stretch, pyrimidone), ~1580 (C=N, C=C stretch) |

| Mass Spectrometry | ESI-MS [M+H]⁺ | Calculated for C₇H₁₀N₂O₂: 154.12. Found: 155.13 |

Safety and Handling Precautions

-

Sodium Metal: Highly reactive with water and alcohols. Handle under an inert atmosphere if possible and add to ethanol in small portions. Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

-

Cyanamide: Toxic and can be absorbed through the skin. Handle with chemical-resistant gloves in a fume hood.

-

Sodium Ethoxide: Corrosive and caustic. Avoid contact with skin and eyes. The in situ generation minimizes handling of the isolated solid.

-

Solvents: Ethanol is flammable. Ensure no open flames or spark sources are near the experimental setup.

Conclusion

This guide presents a reliable and scalable method for the synthesis of 2-Ethoxy-4-hydroxy-6-methylpyrimidine. By leveraging an in situ generation of the key O-ethylisourea intermediate from cyanamide, the process is rendered efficient and avoids the use of hazardous, pre-functionalized reagents. The described protocol, grounded in established principles of heterocyclic chemistry, provides a clear pathway for obtaining this valuable chemical intermediate for further application in research and development.

References

- CN102786479A - Preparation method of 4-hydroxy-substituted pyrimidine compound.

- US3997537A - Process of preparing 2-amino-4-hydroxy-5(and/or 6)-alkyl substituted pyrimidines.

- US2417318A - Method of producing 4-hydroxy pyrimidines.

-

Scope of the synthesis of 4-hydroxypyridine derivatives from lithiated methoxyallene, nitriles and carboxylic acids. ResearchGate. [Link]

- EP0326389B1 - Process for preparing 4-hydroxypyrimidine.

-

Synthesis and Biological Activities of some Pyrimidine derivatives: (A-Review). Oriental Journal of Chemistry. [Link]

-

Synthesis of Pyrimidine and Its Derivatives. YouTube. [Link]

-

Synthesis of 2-Cyanopyrimidines. MDPI. [Link]

-

(PDF) Synthesis of 2-Cyanopyrimidines. ResearchGate. [Link]

- **Purines, pyrimidines, and imidazoles. Part 61.

A Theoretical Investigation into the Tautomeric Landscape of 2-Ethoxy-4-hydroxy-6-methylpyrimidine

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Pyrimidine scaffolds are fundamental to medicinal chemistry, forming the core of numerous therapeutic agents. Their biological activity is intrinsically linked to their three-dimensional structure and electronic properties, which are profoundly influenced by tautomerism. This guide provides a comprehensive theoretical framework for studying the tautomeric forms of 2-Ethoxy-4-hydroxy-6-methylpyrimidine, a representative substituted hydroxypyrimidine. We will delve into the causality behind selecting appropriate computational methodologies, detail a self-validating experimental protocol, and present the anticipated results in a clear, structured format. This document is intended to serve as a practical and authoritative resource for researchers engaged in the computational analysis and drug design of pyrimidine-based compounds.

Introduction: The Significance of Tautomerism in Pyrimidine-Based Drug Design

The pyrimidine ring is a privileged scaffold in drug discovery, present in a wide array of approved drugs, including antivirals, anticancer agents, and antibiotics. The substituent pattern on the pyrimidine ring dictates its physicochemical properties and, consequently, its pharmacokinetic and pharmacodynamic profiles. The presence of hydroxyl and amino groups, in particular, introduces the possibility of tautomerism, a phenomenon where a molecule exists in two or more interconvertible forms that differ in the position of a proton and the location of a double bond.

For 4-hydroxypyrimidine derivatives, the keto-enol tautomerism is of paramount importance. The equilibrium between the hydroxy (enol) form and the pyrimidinone (keto) form can significantly impact the molecule's hydrogen bonding capabilities, aromaticity, and overall shape, thereby influencing its interaction with biological targets.[1][2] Understanding the relative stabilities of these tautomers and the energy barriers for their interconversion is crucial for rational drug design. A shift in the tautomeric equilibrium can dramatically alter a compound's biological activity.

This guide focuses on the theoretical investigation of 2-Ethoxy-4-hydroxy-6-methylpyrimidine. The ethoxy group at the 2-position and the methyl group at the 6-position are expected to modulate the electronic properties of the pyrimidine ring and influence the tautomeric preference at the 4-position. Through a detailed computational study, we aim to elucidate the dominant tautomeric forms of this molecule in both the gas phase and in a solvated environment, providing valuable insights for its potential therapeutic applications.

The Tautomeric Forms of 2-Ethoxy-4-hydroxy-6-methylpyrimidine